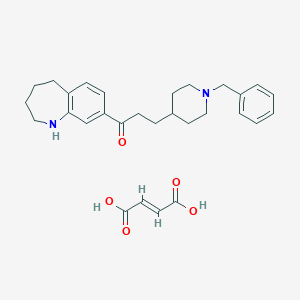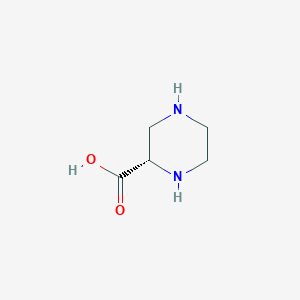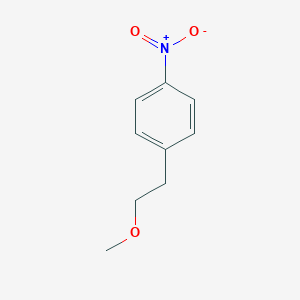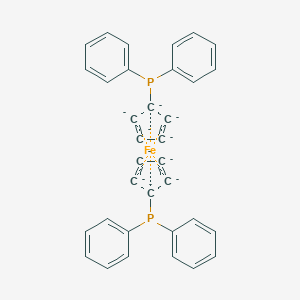
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron is an organometallic compound known for its unique structure and versatile applications. This compound features a cyclopentadienyl ring bonded to a diphenylphosphane group, with an iron atom sandwiched between two cyclopentadienyl rings. This structure is reminiscent of ferrocene, a well-known organometallic compound, but with distinct properties due to the presence of the diphenylphosphane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron typically involves the reaction of cyclopentadienyl anion with diphenylphosphane in the presence of an iron source. One common method is to react cyclopentadienyl sodium with diphenylphosphane chloride in a solvent such as tetrahydrofuran (THF), followed by the addition of an iron(II) salt like iron(II) chloride. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with enhanced purification techniques to ensure the final product’s purity. Techniques such as column chromatography and recrystallization are often employed to achieve high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iron(III) chloride
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: Iron(III) complexes
Reduction: Iron(II) complexes
Substitution: Substituted derivatives of this compound
Scientific Research Applications
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron involves its interaction with various molecular targets and pathways. The compound can coordinate with metal centers, facilitating electron transfer processes and catalytic activities. Its unique structure allows it to form stable complexes with transition metals, enhancing its reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron can be compared with other similar compounds, such as:
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane; dichloropalladium; iron: This compound contains palladium in addition to iron, leading to different catalytic properties and applications.
Cyclopentadienyl iron dicarbonyl dimer: This compound has a similar cyclopentadienyl structure but with different ligands, affecting its reactivity and use in catalysis.
Conclusion
This compound is a versatile and valuable compound in various fields of scientific research Its unique structure and reactivity make it a useful catalyst, probe, and therapeutic agent
Properties
CAS No. |
12150-46-8 |
|---|---|
Molecular Formula |
C34H28FeP2 |
Molecular Weight |
554.4 g/mol |
IUPAC Name |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H;/q2*-1;+2 |
InChI Key |
KZPYGQFFRCFCPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P([C-]2[C-]=[C-][C-]=[C-]2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2[C-]=[C-][C-]=[C-]2)C3=CC=CC=C3.[Fe] |
Canonical SMILES |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
Synonyms |
Cyclopentadienyldiphenylphosphine; 1,1’-Ferrocendiylbis(diphenylphosphine); dppf; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


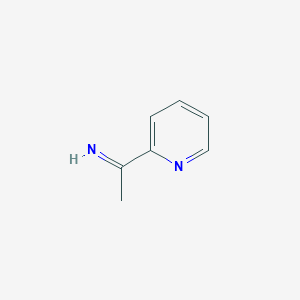

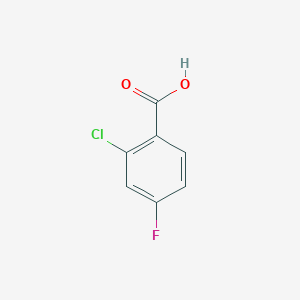
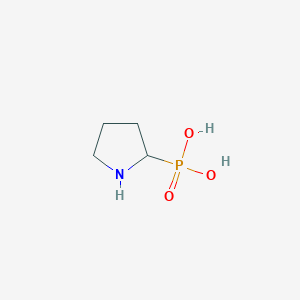
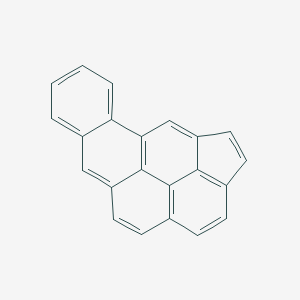
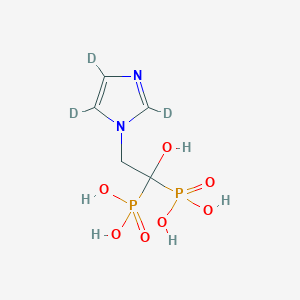
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)
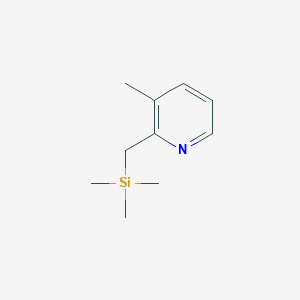
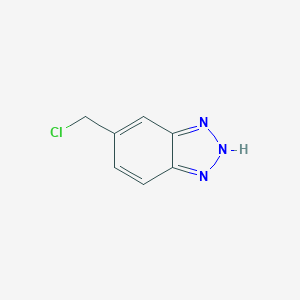
![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)
